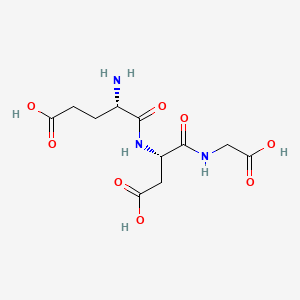

Glutamyl-aspartyl-glycine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

75007-24-8 |

|---|---|

Fórmula molecular |

C11H17N3O8 |

Peso molecular |

319.27 g/mol |

Nombre IUPAC |

(4S)-4-amino-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H17N3O8/c12-5(1-2-7(15)16)10(21)14-6(3-8(17)18)11(22)13-4-9(19)20/h5-6H,1-4,12H2,(H,13,22)(H,14,21)(H,15,16)(H,17,18)(H,19,20)/t5-,6-/m0/s1 |

Clave InChI |

DSPQRJXOIXHOHK-WDSKDSINSA-N |

SMILES isomérico |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N |

SMILES canónico |

C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N |

Origen del producto |

United States |

Biosynthesis and Enzymatic Pathways of Glutamyl Aspartyl Glycine

De Novo Biosynthetic Pathways for Glutamyl-Aspartyl-Glycine

The de novo synthesis of Glutamyl-aspartyl-glycine presupposes the availability of its precursor amino acids and the enzymatic machinery capable of forming peptide bonds. This process begins with the metabolism of glutamate (B1630785), aspartate, and glycine (B1666218).

The constituent amino acids of Glutamyl-aspartyl-glycine are all non-essential amino acids in humans, meaning they can be synthesized by the body. wikipedia.orgagriculturejournals.cz Their biosynthetic pathways are deeply integrated with central metabolic routes like the citric acid cycle.

Glutamate: Glutamate is a central molecule in nitrogen metabolism. semanticscholar.org Its primary synthesis route involves the amination of α-ketoglutarate, an intermediate of the citric acid cycle. wikipedia.orgagriculturejournals.cz This reaction is catalyzed by glutamate dehydrogenase. Glutamate also serves as a major nitrogen donor for the synthesis of other amino acids and nitrogenous compounds. nih.govasm.org

Aspartate: Similar to glutamate, aspartate is synthesized from a citric acid cycle intermediate, oxaloacetate. agriculturejournals.cz The enzyme aspartate transaminase catalyzes the transfer of an amino group, typically from glutamate, to oxaloacetate to form aspartate. agriculturejournals.cz Aspartate is a precursor for several other amino acids, including asparagine, lysine (B10760008), methionine, and threonine. nih.govasm.org

Glycine: Glycine biosynthesis primarily occurs from the amino acid serine, which itself is derived from the glycolytic intermediate 3-phosphoglycerate. wikipedia.org The conversion of serine to glycine is a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). wikipedia.org

| Amino Acid | Primary Precursor | Key Metabolic Pathway | Primary Synthesizing Enzyme |

|---|---|---|---|

| Glutamate | α-Ketoglutarate | Citric Acid Cycle | Glutamate Dehydrogenase |

| Aspartate | Oxaloacetate | Citric Acid Cycle | Aspartate Transaminase |

| Glycine | Serine / 3-Phosphoglycerate | Glycolysis | Serine Hydroxymethyltransferase (SHMT) |

The formation of peptide bonds is a condensation reaction that results in the loss of a water molecule. quora.com In biological systems, this process is not spontaneous in aqueous environments and requires enzymatic catalysis. pnas.orgmdpi.comnih.gov While specific enzymes dedicated to synthesizing Glutamyl-aspartyl-glycine have not been extensively characterized, plausible mechanisms can be proposed based on the synthesis of structurally related peptides, most notably glutathione (B108866) (γ-L-Glutamyl-L-cysteinyl-glycine).

The synthesis of glutathione occurs in two ATP-dependent steps catalyzed by Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS). utrgv.edunih.gov Research into the formation of other γ-glutamyl peptides, such as γ-Glu-Val-Gly in Saccharomyces cerevisiae, has revealed that these enzymes can exhibit substrate promiscuity. plos.orgnih.gov This suggests a potential pathway for Glutamyl-aspartyl-glycine synthesis:

Dipeptide Formation: Glutamate-cysteine ligase (GCL), which normally condenses glutamate and cysteine, might catalyze the ligation of glutamate and aspartate to form γ-Glutamyl-aspartate. This would be the rate-limiting step.

Tripeptide Formation: Glutathione synthetase (GS) could then add glycine to the C-terminal end of γ-Glutamyl-aspartate to complete the tripeptide.

This proposed mechanism is based on the ability of GCL to use alternative amino acids (like valine) instead of cysteine as a substrate, a phenomenon observed in yeast. plos.orgnih.gov

Intermediary Formation within Broader Peptide Metabolism

Beyond de novo synthesis, Glutamyl-aspartyl-glycine could be formed through the activity of enzymes involved in the metabolism and transport of other peptides, particularly glutathione.

The γ-glutamyl cycle is a six-enzyme pathway that plays a significant role in glutathione metabolism and amino acid transport. diff.org A key enzyme in this cycle is γ-glutamyl transpeptidase (GGT), which is located on the outer surface of cell membranes. diff.org GGT initiates the breakdown of extracellular glutathione by cleaving the γ-glutamyl bond and can transfer the released γ-glutamyl group to other acceptor molecules, including amino acids and peptides. diff.orgnih.govmdpi.com

This action of GGT provides a direct potential pathway for the formation of Glutamyl-aspartyl-glycine:

GGT could transfer the γ-glutamyl moiety from glutathione to free aspartate, forming γ-glutamyl-aspartate. This dipeptide could then be further processed.

Alternatively, GGT could transfer the γ-glutamyl group from glutathione to a pre-existing dipeptide, aspartyl-glycine.

Studies in mice have shown that the administration of γ-glutamyl amino acids leads to their metabolism and transport, suggesting the γ-glutamyl cycle is active in handling such compounds. nih.gov

The primary linkage to the glutathione (GSH) biosynthesis pathway is the potential for its constituent enzymes to produce other γ-glutamyl peptides. researchgate.net The synthesis of GSH is a two-step process: first, GCL forms γ-glutamylcysteine from glutamate and cysteine, and second, GS adds glycine to form GSH. oup.comnih.govmdpi.com

The formation of Glutamyl-aspartyl-glycine could occur as a byproduct of this pathway if aspartate is used as a substrate instead of cysteine by GCL. nih.gov This would produce the dipeptide γ-glutamyl-aspartate, which could then be acted upon by GS to add glycine, forming the final tripeptide. nih.gov This "byproduct" pathway has been demonstrated for the formation of γ-Glu-Val-Gly in yeast, providing a strong precedent for the synthesis of other non-canonical γ-glutamyl tripeptides. plos.orgnih.gov

The roles of GCL and GS are central to this proposed biosynthetic route.

Glutamate-Cysteine Ligase (GCL): Also known as γ-glutamylcysteine synthetase, GCL catalyzes the first and rate-limiting step in glutathione synthesis. nih.govwikipedia.org It forms a unique peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine. wikipedia.org The enzyme's activity is subject to feedback inhibition by glutathione. nih.gov The critical aspect for the synthesis of related peptides is the enzyme's substrate specificity. While cysteine is the preferred substrate, studies have shown that GCL can utilize other amino acids, such as valine, to produce different γ-glutamyl dipeptides. nih.gov This flexibility suggests that aspartate could also serve as a substrate, leading to the formation of γ-glutamyl-aspartate.

Glutathione Synthetase (GS): This enzyme catalyzes the second step, adding glycine to the C-terminus of γ-glutamylcysteine. utrgv.edumdpi.com Like GCL, GS has been shown to act on substrates other than its primary one. In the formation of γ-Glu-Val-Gly, GS adds glycine to the dipeptide γ-Glu-Val. nih.gov This indicates that if GCL were to produce γ-glutamyl-aspartate, GS would likely be capable of catalyzing the subsequent addition of glycine to form Glutamyl-aspartyl-glycine.

| Enzyme | Primary Reaction in GSH Pathway | Proposed Role in Glutamyl-Aspartyl-Glycine Synthesis |

|---|---|---|

| Glutamate-Cysteine Ligase (GCL) | Glutamate + Cysteine → γ-Glutamyl-cysteine | Glutamate + Aspartate → γ-Glutamyl-aspartate |

| Glutathione Synthetase (GS) | γ-Glutamyl-cysteine + Glycine → Glutathione | γ-Glutamyl-aspartate + Glycine → Glutamyl-aspartyl-glycine |

| γ-Glutamyl Transpeptidase (GGT) | Glutathione + Acceptor → γ-Glutamyl-Acceptor + Cys-Gly | Glutathione + Aspartyl-glycine → Glutamyl-aspartyl-glycine + Cys-Gly |

In Vitro and Chemical Synthesis Methodologies for Glutamyl-Aspartyl-Glycine and Related Peptides

The synthesis of Glutamyl-aspartyl-glycine and other peptides in a laboratory setting can be achieved through both enzymatic and purely chemical methods. These approaches offer precise control over the peptide sequence and structure.

Enzymatic Synthesis Approaches

Enzymatic synthesis provides a green and highly specific alternative to chemical peptide synthesis. The use of enzymes like γ-glutamyltranspeptidase (GGT) has been successfully employed for the in vitro synthesis of γ-glutamyl peptides. For instance, the synthesis of γ-glutamylvalylglycine has been achieved by utilizing bacterial γ-glutamyltranspeptidase to catalyze the transpeptidation reaction between glutamine (as the γ-glutamyl donor) and valylglycine. nih.gov

This methodology could be adapted for the synthesis of Glutamyl-aspartyl-glycine. The reaction would likely involve the use of a γ-glutamyl donor, such as glutamine or glutathione, and the dipeptide aspartyl-glycine as the acceptor substrate, in the presence of GGT. The efficiency of such a synthesis can be influenced by various factors, including pH, temperature, and the concentration of substrates and the enzyme. nih.gov The reaction conditions would need to be optimized to maximize the yield of the desired tripeptide.

Table 1: Key Enzymes in the Biosynthesis and Enzymatic Synthesis of γ-Glutamyl Peptides

| Enzyme | Abbreviation | Role |

|---|---|---|

| Glutamate-cysteine ligase | GCL | Catalyzes the formation of a γ-glutamyl bond between glutamate and an amino acid (typically cysteine, but can be others like aspartate). |

| Glutathione synthetase | GS | Catalyzes the addition of glycine to a γ-glutamyl dipeptide. |

Metabolic Roles and Biological Implications of Glutamyl Aspartyl Glycine

Central Role in Cellular Signaling and Metabolic Networks

While a direct signaling role for the Glutamyl-aspartyl-glycine tripeptide itself is not extensively documented, its degradation products—glutamate (B1630785), aspartate, and glycine (B1666218)—are pivotal players in cellular communication and metabolic regulation. Glutamate and aspartate are well-known excitatory neurotransmitters in the central nervous system. clinicsearchonline.orgmediresonline.org Glycine, on the other hand, can act as an inhibitory neurotransmitter. clinicsearchonline.org

The metabolic integration of these amino acids is profound. Glutamate metabolism is directly linked to the tricarboxylic acid (TCA) cycle through its conversion to α-ketoglutarate, a key intermediate in cellular energy production. clinicsearchonline.org Similarly, aspartate is interconvertible with the TCA cycle intermediate oxaloacetate. clinicsearchonline.orgmediresonline.org Glycine is a central node in one-carbon metabolism, providing one-carbon units for the synthesis of purines (the building blocks of DNA and RNA), lipids, and other essential biomolecules. nih.govmdpi.com It is also a critical component of the major intracellular antioxidant, glutathione (B108866). nih.govyoutube.com The release of these amino acids from Glutamyl-aspartyl-glycine catabolism can thus influence a wide array of metabolic networks, from energy homeostasis to cellular proliferation and antioxidant defense. mdpi.comresearchgate.net

Involvement in Amino Acid Homeostasis and Flux

Amino acid homeostasis is the maintenance of stable intracellular concentrations of amino acids, which is crucial for protein synthesis and various metabolic functions. nih.gov The breakdown of peptides like Glutamyl-aspartyl-glycine contributes directly to the free amino acid pool, influencing this balance.

The degradation of Glutamyl-aspartyl-glycine releases glycine, directly impacting its availability for numerous pathways. Glycine and serine are interconvertible through the action of the enzyme serine hydroxymethyltransferase (SHMT), making their metabolic pathways tightly coupled. nih.govnih.gov This nexus is fundamental to one-carbon metabolism, where these amino acids serve as the primary source of one-carbon units for the folate cycle. mdpi.com These units are essential for the de novo synthesis of nucleotides and for the methylation of DNA and other molecules. nih.gov

Furthermore, glycine is a precursor for the synthesis of other key metabolites, including creatine (B1669601) (for energy storage in muscle) and porphyrins (a component of heme). mdpi.comyoutube.com Therefore, the catabolism of glycine-containing peptides is an important source for these biosynthetic pathways, supporting cellular growth and function. mdpi.com

The cleavage of Glutamyl-aspartyl-glycine releases both glutamate and aspartate, which are central to nitrogen metabolism in the cell. genome.jp These amino acids serve as nitrogen donors in transamination reactions, facilitating the synthesis of other non-essential amino acids and the transfer of nitrogen between different metabolic pathways. nih.gov For instance, aspartate aminotransferase catalyzes the interconversion of aspartate and oxaloacetate, while alanine (B10760859) aminotransferase can generate glutamate. clinicsearchonline.orgnih.gov

In the brain, glutamate and aspartate are the most abundant free amino acids and act as major excitatory neurotransmitters. mediresonline.org Their concentrations are tightly regulated. Glutamate also serves as a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). clinicsearchonline.org The metabolic flux of glutamate is also connected to the urea (B33335) cycle, which is essential for the disposal of excess nitrogen. nih.gov

Enzymatic Degradation and Turnover of Glutamyl-Aspartyl-Glycine

The biological activity and metabolic contribution of Glutamyl-aspartyl-glycine are contingent upon its breakdown by peptidases. The turnover of this tripeptide is governed by enzymes that cleave peptide bonds, releasing its constituent amino acids for entry into various metabolic pools.

The degradation of a tripeptide like Glutamyl-aspartyl-glycine would likely be initiated by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides and proteins. Given the N-terminal residue is glutamate, specific aminopeptidases that recognize and cleave acidic amino acids would be involved. Some peptidases show broad specificity, while others have a preference for certain residues. For example, some aminopeptidases exhibit higher efficiency in hydrolyzing substrates with N-terminal glycine residues, while showing no activity towards those with aspartate. nih.gov The enzymatic degradation of peptides can be complex and is influenced by factors such as glycosylation, which can either inhibit or enhance the rate of cleavage depending on the specific protease. mdpi.comnih.gov

| Enzyme Class | General Function | Relevance to Glutamyl-Aspartyl-Glycine |

|---|---|---|

| Aminopeptidases | Cleave the N-terminal amino acid from a peptide. | Likely initiates degradation by removing the N-terminal glutamate. |

| Dipeptidyl Peptidases | Cleave dipeptides from the N-terminus. | Could act on the remaining Aspartyl-glycine dipeptide. |

| Tripeptidyl Peptidases | Cleave tripeptides from the N-terminus. | Could potentially cleave the entire tripeptide, though less common. |

Gamma-glutamyl transpeptidase (GGT) is a key enzyme in the gamma-glutamyl cycle, a pathway primarily involved in the metabolism of glutathione and the transport of amino acids across the cell membrane. mediresonline.orgwikipedia.org GGT specifically catalyzes the transfer of a gamma-glutamyl moiety from glutathione and other gamma-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water. frontiersin.orgebi.ac.uk

The standard nomenclature "Glutamyl-aspartyl-glycine" implies that the glutamyl residue is linked via a standard alpha-peptide bond. Therefore, GGT would not be the primary enzyme for its degradation. GGT's specificity is for the unique gamma-glutamyl bond found in glutathione (gamma-glutamyl-cysteinyl-glycine). nih.govnih.gov

Following the action of GGT on a suitable substrate like glutathione, the resulting gamma-glutamyl-amino acid is acted upon by gamma-glutamylcyclotransferase (GGCT). nih.gov This enzyme converts the gamma-glutamyl-amino acid into 5-oxoproline and a free amino acid, completing a step in the gamma-glutamyl cycle. nih.govwikipedia.org Like GGT, the action of GGCT is specific to gamma-glutamyl linkages and thus it would not be directly involved in the catabolism of the alpha-linked Glutamyl-aspartyl-glycine. The degradation of this tripeptide would rely on the action of the general peptidases discussed previously.

| Enzyme | Primary Substrate(s) | Catalytic Action | Relevance to α-Glutamyl-aspartyl-glycine |

|---|---|---|---|

| Gamma-Glutamyl Transpeptidase (GGT) | Glutathione, other γ-glutamyl compounds | Transfers the γ-glutamyl group to an acceptor. wikipedia.orgfrontiersin.org | Not relevant due to specificity for γ-glutamyl bonds. |

| Gamma-Glutamyl Cyclotransferase (GGCT) | γ-glutamyl-amino acids | Cyclizes the γ-glutamyl moiety to form 5-oxoproline and a free amino acid. nih.govwikipedia.org | Not relevant as it acts on the product of GGT. |

Products of Degradation and Their Biochemical Fates

The degradation of the tripeptide Glutamyl-aspartyl-glycine (Glu-Asp-Gly) involves the enzymatic hydrolysis of its peptide bonds, releasing its constituent amino acids: glutamic acid, aspartic acid, and glycine. This process is a fundamental aspect of protein and peptide catabolism, ensuring the recycling of amino acids for various physiological needs. The hydrolysis is typically carried out by peptidases, enzymes that break the amide linkages between amino acids through the addition of water.

Once liberated, each amino acid follows its distinct metabolic pathway:

Glutamic Acid: This versatile amino acid can be converted to α-ketoglutarate, a key intermediate in the Citric Acid Cycle (Krebs cycle), through transamination or oxidative deamination. This allows it to be used for energy production. Glutamic acid is also a precursor for the synthesis of other amino acids and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Furthermore, it plays a role in the γ-glutamyl cycle, which is involved in the transport of amino acids across cell membranes.

Aspartic Acid: Similar to glutamic acid, aspartic acid can be converted to oxaloacetate, another intermediate of the Citric Acid Cycle, via transamination. Oxaloacetate is crucial for both energy metabolism and gluconeogenesis. Aspartic acid is also a precursor for the synthesis of other amino acids and nucleotides.

Glycine: As the simplest amino acid, glycine has diverse metabolic roles. It can be a source of one-carbon units for the synthesis of purines and other biomolecules. Glycine is also a precursor for the synthesis of heme, glutathione, and creatine. Its degradation can lead to the formation of serine, pyruvate, or be completely oxidized to carbon dioxide and ammonia.

The initial products of Glutamyl-aspartyl-glycine degradation are its constituent amino acids. Their subsequent biochemical fates are intertwined with central metabolic pathways, highlighting the essential role of peptide catabolism in maintaining cellular homeostasis.

| Degradation Product | Key Metabolic Fates |

| Glutamic Acid | - Conversion to α-ketoglutarate (Citric Acid Cycle intermediate)- Precursor for GABA and other amino acids- Role in the γ-glutamyl cycle |

| Aspartic Acid | - Conversion to oxaloacetate (Citric Acid Cycle intermediate)- Precursor for other amino acids and nucleotides |

| Glycine | - Source of one-carbon units- Precursor for heme, glutathione, and creatine- Conversion to serine or pyruvate |

Broader Biological Significance within Peptide Metabolism

Beyond its role as a source of individual amino acids, Glutamyl-aspartyl-glycine and similar short peptides hold broader significance within the complex landscape of peptide metabolism.

The aspartyl residue within the Glutamyl-aspartyl-glycine sequence is susceptible to chemical modifications that can alter the peptide's structure and function. One of the most significant modifications is the formation of an isoaspartyl (isoAsp) residue. This occurs through a non-enzymatic process where the peptide backbone nitrogen atom attacks the side-chain carboxyl group of the aspartyl residue, forming a cyclic succinimide (B58015) intermediate. Hydrolysis of this intermediate can then yield either the original aspartyl linkage or, more commonly, an isoaspartyl linkage, where the peptide bond is formed with the β-carboxyl group of the aspartate side chain instead of the α-carboxyl group.

This structural rearrangement can have significant biological consequences, as it can disrupt the normal three-dimensional structure of peptides and proteins, potentially leading to a loss of biological activity. The formation of isoaspartyl residues is considered a form of protein damage.

| Modification Process | Description | Resulting Product |

| Isoaspartate Formation | The peptide backbone nitrogen attacks the aspartyl side-chain carboxyl group, forming a succinimide intermediate. | Hydrolysis of the intermediate can lead to an isoaspartyl residue, creating an atypical peptide linkage. |

While direct regulatory roles for Glutamyl-aspartyl-glycine are still under investigation, evidence from similar peptides suggests its potential participation in regulatory networks. Short peptides are increasingly recognized as important signaling molecules in various physiological processes.

For instance, the tetrapeptide Ala-Glu-Asp-Gly, which shares a significant portion of its sequence with Glutamyl-aspartyl-glycine, has been shown to have immunomodulatory effects. It has been observed to activate the proliferation of lymphocytes and may play a role in regulating the expression of interferon-gamma, a key cytokine in the immune response. Furthermore, a patent has described the peptide Glutamyl-aspartyl-glycine as having a stress-protective effect, suggesting its involvement in the self-regulation of the pineal gland's activity under extreme conditions.

These findings support the hypothesis that Glutamyl-aspartyl-glycine could function as a bioregulatory peptide, potentially influencing cellular processes at the genetic and protein level. The acidic nature of its constituent amino acids also suggests a potential role in binding to and modulating the activity of specific receptors or enzymes. The study of such short peptides is a growing field, and it is plausible that Glutamyl-aspartyl-glycine contributes to the intricate network of peptide-mediated regulation within the body.

| Related Peptide | Documented/Theoretical Role | Implication for Glutamyl-aspartyl-glycine |

| Ala-Glu-Asp-Gly | Immunomodulation, activation of lymphocyte proliferation, potential regulation of interferon-gamma expression. | Suggests a potential role for Glu-Asp-Gly in immune regulation. |

| Glutamyl-aspartyl-glycine | Patented for a stress-protective effect, potential involvement in pineal gland self-regulation. | Indicates a possible role in the neuroendocrine response to stress. |

Molecular Interactions and Mechanistic Studies of Glutamyl Aspartyl Glycine

Interaction with Biological Macromolecules

The tripeptide Glutamyl-aspartyl-glycine (Glu-Asp-Gly), by virtue of its constituent amino acids, is predicted to interact with various biological macromolecules. These interactions are primarily dictated by the chemical properties of its N-terminal glutamate (B1630785), central aspartate, and C-terminal glycine (B1666218) residues.

While specific kinetic studies on Glutamyl-aspartyl-glycine are not extensively documented, its susceptibility to enzymatic cleavage can be inferred from the known specificities of various peptidases. The peptide bonds within Glu-Asp-Gly are potential targets for endopeptidases and exopeptidases that recognize acidic amino acid residues.

Endoproteinases such as Glu-C, a serine proteinase from Staphylococcus aureus V8, specifically cleave at the C-terminus of glutamic and aspartic acid residues. promega.lu This suggests a potential cleavage site in Glu-Asp-Gly would be after the aspartate residue. Similarly, Asp-N, a metalloproteinase, preferentially cleaves at the N-terminal side of aspartic and cysteic acid residues, indicating a likely cleavage between glutamate and aspartate. promega.lu

Furthermore, the γ-glutamyl linkage, if present at the N-terminus (as in the related antioxidant peptide glutathione), would make the peptide a substrate for γ-glutamyl transpeptidase (GGT). mdpi.com This enzyme catalyzes the transfer of the γ-glutamyl group to other amino acids or dipeptides, or its hydrolysis. mdpi.comnih.gov The metabolism of the peptide would release its constituent amino acids, which would then enter their respective metabolic pathways. uomustansiriyah.edu.iqcreative-proteomics.com

Table 1: Potential Enzymatic Cleavage of Glutamyl-Aspartyl-Glycine

| Enzyme Family | Example Enzyme(s) | Potential Action on Glu-Asp-Gly |

| Serine Proteases | Endoproteinase Glu-C | Cleavage at the C-terminus of the Asp residue. promega.lunih.gov |

| Metalloproteinases | Endoproteinase Asp-N | Cleavage at the N-terminus of the Asp residue. promega.lu |

| γ-Glutamyl Transpeptidases | GGT | If the N-terminal linkage is a γ-glutamyl bond, GGT would cleave and transfer this group. mdpi.com |

| Aminopeptidases | Various | Sequential cleavage starting from the N-terminal glutamate. |

| Carboxypeptidases | Various | Cleavage of the C-terminal glycine. |

The structural components of Glutamyl-aspartyl-glycine, specifically the glutamate and aspartate residues, are analogues of key neurotransmitters, suggesting potential interactions with excitatory amino acid receptors. Glutamate and aspartate are recognized as crucial structural elements for the biological activity of many peptides and synthetic compounds due to the ionic interaction capabilities of their acidic side chains. nih.gov

Glutamate and glycine are well-established co-agonists required to activate N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors critical for synaptic transmission in the central nervous system. nih.govnih.gov Glutamate binds to the GluN2 subunit, while glycine binds to the GluN1 subunit. nih.govnih.gov The acidic side-chains of both glutamate and aspartate provide the basis for molecular recognition at specific receptor sites, which regulates physiological processes. nih.gov

Given this, the Glutamyl-aspartyl-glycine peptide could theoretically interact with glutamate receptor binding sites. The presence of both a glutamate and an aspartate residue might allow it to bind to these receptors, potentially acting as a partial agonist, an antagonist, or an allosteric modulator. The aspartate residue at position 732 of the NMDA receptor's NR1 subunit, for example, is critical for the potency of glycine binding and the subsequent channel activation, highlighting the importance of specific acidic residues in receptor function. nih.gov The peptide's larger size compared to free amino acids would likely influence binding affinity and functional outcome.

Role in Cellular Processes (Mechanistic Investigations)

The potential role of Glutamyl-aspartyl-glycine in cellular processes can be inferred by examining pathways influenced by its constituent parts and structurally similar molecules.

The intracellular redox environment is critically maintained by the tripeptide glutathione (B108866) (γ-glutamyl-cysteinyl-glycine, GSH), the most abundant non-protein thiol in mammalian cells. nih.govmdpi.com GSH participates in numerous antioxidant defense mechanisms, including the detoxification of reactive oxygen species (ROS) and the recycling of vitamins C and E. nih.govmdpi.com The redox activity of GSH is dependent on the sulfhydryl group of its central cysteine residue. nih.gov

Glutamyl-aspartyl-glycine shares two amino acids and the tripeptide structure with glutathione but contains an aspartate residue in place of cysteine. This substitution is critical. The carboxyl side chain of aspartate does not have the redox potential of cysteine's thiol group. Therefore, Glutamyl-aspartyl-glycine cannot directly participate in the glutathione reductase cycle or act as a direct cofactor for glutathione peroxidases in the same manner as GSH. mdpi.comnih.gov

However, the presence of glutamate and glycine, both precursors for GSH synthesis, means that the degradation of Glu-Asp-Gly could indirectly support GSH homeostasis by providing these building blocks. nih.govnih.gov Furthermore, peptides containing acidic amino acids like glutamate and aspartate have been noted for their free radical quenching activity due to the presence of excess electrons. mdpi.com While less potent than thiol-based antioxidants, this property suggests a potential, albeit minor, direct antioxidant role.

Table 2: Structural and Redox Comparison of Glutathione and Glutamyl-Aspartyl-Glycine

| Feature | Glutathione (GSH) | Glutamyl-Aspartyl-Glycine |

| Sequence | γ-Glutamyl-Cysteinyl-Glycine | Glutamyl-Aspartyl-Glycine |

| Central Residue | Cysteine | Aspartate |

| Key Functional Group | Sulfhydryl (-SH) | Carboxyl (-COOH) |

| Direct Redox Cycling | Yes (via GSH/GSSG couple) nih.gov | No |

| Cofactor for GPx | Yes mdpi.com | No |

| Indirect Role | Precursor for its own synthesis | Can provide Glu and Gly precursors for GSH synthesis. nih.gov |

Small peptides are increasingly recognized as signaling molecules that can modulate cellular functions. The tetrapeptide Ala-Glu-Asp-Gly (Epitalon), which shares a three-amino-acid sequence with Glu-Asp-Gly, has been reported to have a geroprotective effect by activating the proliferation of lymphocytes. nih.gov This suggests that peptides containing the Glu-Asp-Gly motif may possess regulatory capabilities, particularly within the immune system. nih.gov

Furthermore, the C-terminal amino acid, glycine, is known to be cytoprotective against necrotic cell death in multiple cell types and injury settings. nih.gov Glycine can also act as an immunomodulator, suppressing tissue damage during various disease states. nih.gov The release of glycine following the degradation of Glutamyl-aspartyl-glycine could contribute to these homeostatic and regulatory functions. The peptide itself, or its metabolic byproducts, may influence cellular processes beyond simple nutrition, potentially impacting cell signaling, proliferation, and viability.

Mechanistic Insights from Comparative Peptide Research

Studies on antioxidant peptides have shown that the presence of acidic amino acids, such as glutamic acid and aspartic acid, contributes to free radical scavenging capabilities. mdpi.com The spatial structure and interactions between amino acids within the peptide sequence are critical for this activity, which is often lost if the peptide is hydrolyzed into free amino acids. mdpi.com

Comparative research on tripeptides indicates that they are an ideal size for interacting with receptors, and their structural simplicity allows for detailed exploration of structure-activity relationships. researchgate.net Conformational studies show that the stable structures of tripeptides are closely related to the structures of their constituent dipeptides and amino acids, which dictates how they interact with larger molecules. nih.gov The tetrapeptide Ala-Glu-Asp-Gly (Epitalon) provides a valuable comparative model. It is reported to induce telomerase activity and elongate telomeres in cell studies and has shown the ability to delay tumor formation in some animal models, potentially through modulation of pineal signaling or antioxidant pathways. intelligentliving.co This suggests that the core Glu-Asp-Gly sequence may be a key component of a biologically active motif with roles in cellular maintenance and aging.

Studies on Similar Peptides (e.g., γ-glutamyl peptides, β-aspartyl peptides)

The unique structural features of peptides containing glutamyl and aspartyl residues, particularly in non-standard linkages, provide insight into their stability and biological activity.

γ-Glutamyl Peptides:

γ-Glutamyl peptides are characterized by a peptide bond formed between the γ-carboxyl group of a glutamic acid residue and the amino group of an adjacent amino acid. This is in contrast to the typical α-peptide bond. This unique γ-bond offers significant resistance to gastrointestinal digestion and contributes to their high stability and longer half-life in vivo nih.gov.

One of the primary mechanisms through which γ-glutamyl peptides exert their effects is by acting as allosteric modulators of calcium-sensing receptors (CaSRs) mdpi.comnih.gov. This interaction can lead to various physiological responses. For instance, the activation of CaSR by certain γ-glutamyl peptides is associated with the "kokumi" taste sensation, a feeling of richness and mouthfulness in food researchgate.net. Beyond taste, this receptor modulation can influence multiple biological functions, including the regulation of chronic inflammation nih.gov.

The metabolism of γ-glutamyl peptides is closely linked to the activity of γ-glutamyltransferase (GGT). GGT can catalyze the transfer of the γ-glutamyl moiety from a donor molecule, such as glutathione, to an acceptor amino acid or peptide, thereby generating new γ-glutamyl peptides mdpi.comnih.govnih.gov. This process is crucial for the cellular uptake of cysteine, a key component of glutathione synthesis mdpi.comresearchgate.net. The enzymatic synthesis and degradation of these peptides are thus key to their biological availability and function.

| Peptide Type | Key Structural Feature | Primary Mechanism of Action | Biological Significance |

| γ-Glutamyl Peptides | Peptide bond via the γ-carboxyl group of glutamate | Allosteric modulation of Calcium-Sensing Receptors (CaSRs) | Enhanced in vivo stability, taste perception (kokumi), anti-inflammatory effects |

β-Aspartyl Peptides:

β-Aspartyl peptides contain an aspartic acid residue linked via its β-carboxyl group. The formation of a β-aspartyl linkage can occur as a result of a chemical rearrangement of an aspartimide intermediate, which can form under both acidic and basic conditions during peptide synthesis semanticscholar.orgresearchgate.net.

Research indicates that the inclusion of a β-aspartyl bond can have significant consequences for the peptide's biological activity. In one study, a synthetic peptide containing a β-aspartyl bond at a specific position was found to lack the physiological effects of its native α-linked counterpart nih.gov. This suggests that the precise spatial arrangement of the amino acid side chains, which is altered by the β-linkage, is critical for its interaction with its biological target. The formation of β-aspartyl peptides is often considered an undesirable side reaction in peptide synthesis as it can lead to a loss of function researchgate.net.

| Peptide Type | Key Structural Feature | Formation | Biological Implication |

| β-Aspartyl Peptides | Peptide bond via the β-carboxyl group of aspartate | Can form from an aspartimide intermediate during peptide synthesis | Often results in a loss of the peptide's inherent physiological activity |

General Mechanisms of Action for Short Peptides in Biological Systems

Short peptides, generally defined as those containing fewer than 20 amino acid residues, can elicit a wide range of biological effects through several distinct mechanisms semanticscholar.org. Their small size allows them to readily interact with and penetrate cellular structures.

One significant mechanism of action for some short peptides is their ability to penetrate the cell membrane and even the nuclear membrane researchgate.net. This translocation can be facilitated by their amino acid composition, with positively charged residues like lysine (B10760008) or arginine often aiding in this process. Once inside the cell, these peptides can interact with intracellular targets, including proteins and nucleic acids researchgate.net.

A particularly intriguing mechanism is the involvement of short peptides in the epigenetic regulation of gene expression. Some studies suggest that short peptides can bind to the promoter regions of genes in the DNA, making these sites inaccessible to enzymes like DNA methyltransferases. This can prevent the methylation of promoter regions, leading to gene activation researchgate.net. By acting as DNA methylation inhibitors, these peptides can influence protein synthesis and, consequently, a variety of cellular processes, including proliferation, differentiation, and apoptosis researchgate.net.

Furthermore, short peptides can act as signaling molecules, participating in the regulation of homeostasis at the cellular level semanticscholar.org. They are involved in neuroimmunoendocrine interactions and can be generated from the breakdown of larger proteins, subsequently influencing various physiological functions antiaging-systems.com. The transport of di- and tripeptides across the intestinal membrane is often more efficient than the absorption of free amino acids, highlighting their nutritional and regulatory importance antiaging-systems.com.

| Mechanism | Description | Examples of Effects |

| Cell Penetration | Ability to cross the cytoplasmic and nuclear membranes. | Interaction with intracellular proteins and nucleic acids. |

| Epigenetic Regulation | Binding to gene promoter regions, inhibiting DNA methylation. | Activation of gene expression, influencing cell proliferation and differentiation. |

| Cellular Signaling | Acting as signaling molecules to regulate homeostasis. | Involvement in neuroimmunoendocrine interactions. |

Advanced Research Methodologies for Glutamyl Aspartyl Glycine Analysis

Chromatographic Techniques

Chromatography is a cornerstone of peptide analysis, enabling the separation of Glutamyl-aspartyl-glycine from other components in a mixture. The separation is based on the differential partitioning of the analyte between a mobile phase and a stationary phase. The choice of chromatographic mode depends on the physicochemical properties of the peptide and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detection Methods (UV, CAD)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating peptides. For a molecule like Glutamyl-aspartyl-glycine, which lacks a strong chromophore, detection can be challenging. Therefore, HPLC systems are often coupled with multiple detectors to ensure comprehensive analysis.

Ultraviolet (UV) Detection: This method relies on the principle that peptide bonds absorb UV light at low wavelengths (around 210-220 nm) nih.gov. While not highly specific, it provides a general measure of peptide presence. The aromatic side chains of amino acids like tyrosine, tryptophan, and phenylalanine absorb light in the 250-290 nm range, but Glutamyl-aspartyl-glycine lacks these residues, making low-wavelength UV detection the primary mode nih.gov. The hyphenation of a UV detector with a Charged Aerosol Detector (CAD) can overcome some of these limitations thermofisher.com.

Charged Aerosol Detection (CAD): CAD is a universal detection method that can measure any non-volatile and many semi-volatile compounds, making it ideal for analytes without a chromophore thermofisher.comlcms.cz. The detector nebulizes the column eluent, and the resulting aerosol particles are charged and then measured. The response is generally uniform for non-volatile compounds, independent of their chemical properties, allowing for the quantification of Glutamyl-aspartyl-glycine even in the absence of specific reference standards lcms.czthermofisher.com. This technique enables the quantitation of polar amino acids and related organic acids in a single chromatographic run thermofisher.com. Using a two-detector setup (UV and CAD) can be beneficial for extending the detection range and providing accurate quantification of low-level impurities nih.govresearchgate.net.

| Detector | Principle of Operation | Selectivity | Suitability for Glutamyl-Aspartyl-Glycine | Key Advantages |

|---|---|---|---|---|

| Ultraviolet (UV) | Measures absorbance of light by molecules with chromophores. | Selective for compounds with chromophores (e.g., peptide bonds at ~210 nm, aromatic side chains at 280 nm). | Detects the peptide bond, but with low sensitivity and potential interference. | Robust, simple, and widely available. |

| Charged Aerosol (CAD) | Measures charge of aerosolized, non-volatile analyte particles. | Universal for non-volatile and semi-volatile compounds. | High, as it does not require a chromophore. | Universal detection, uniform response for non-volatile analytes, high sensitivity. thermofisher.comlcms.cz |

Reversed-Phase Liquid Chromatography for Peptide Separation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most popular and versatile mode for peptide analysis and purification nih.gov. The separation mechanism is based on the hydrophobic interactions between the peptide and the nonpolar stationary phase (commonly C8 or C18 alkyl chains).

In this technique, a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used. Peptides are initially adsorbed onto the hydrophobic stationary phase and are then eluted by increasing the concentration of the organic solvent in the mobile phase. The elution order is primarily determined by the peptide's hydrophobicity; more hydrophobic peptides are retained longer on the column nih.gov. Although Glutamyl-aspartyl-glycine is a relatively polar tripeptide, its separation from other hydrophilic molecules can be effectively achieved using RP-HPLC, often with the addition of ion-pairing reagents to the mobile phase to enhance retention and improve peak shape nih.govresearchgate.net.

Ion-Exchange Chromatography for Amino Acid and Peptide Analysis

Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge phenomenex.com. This technique is highly effective for separating peptides, as their charge is dependent on the pH of the mobile phase due to the ionizable amino and carboxyl groups of the constituent amino acids (glutamic acid, aspartic acid) and the N- and C-termini.

Cation-Exchange Chromatography (CEX): Utilizes a negatively charged stationary phase. At a pH below the isoelectric point (pI) of Glutamyl-aspartyl-glycine, the peptide will have a net positive charge and bind to the column. Elution is achieved by increasing the ionic strength (salt concentration) or the pH of the mobile phase phenomenex.com.

Anion-Exchange Chromatography (AEX): Employs a positively charged stationary phase. At a pH above the peptide's pI, it will carry a net negative charge and bind to the column. Elution is typically performed by increasing the salt concentration or decreasing the pH.

IEX is a powerful alternative to RP-HPLC and can be used orthogonally in two-dimensional chromatography approaches to resolve highly complex peptide mixtures phenomenex.comnih.gov.

| Technique | Stationary Phase | Separation Principle | Typical Mobile Phase |

|---|---|---|---|

| Reversed-Phase (RP-HPLC) | Nonpolar (e.g., C18) | Hydrophobicity | Water/Acetonitrile gradient. thermofisher.com |

| Cation-Exchange (CEX) | Negatively charged | Net positive charge | Increasing salt gradient or increasing pH gradient. phenomenex.com |

| Anion-Exchange (AEX) | Positively charged | Net negative charge | Increasing salt gradient or decreasing pH gradient. |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography, it provides unparalleled sensitivity and specificity for peptide identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS is the definitive method for the analysis of peptides like Glutamyl-aspartyl-glycine in complex biological samples. The process involves:

LC Separation: The peptide is first separated from the sample matrix using HPLC, typically reversed-phase.

Ionization: As the peptide elutes from the column, it is ionized, most commonly using Electrospray Ionization (ESI).

First Mass Analysis (MS1): The mass spectrometer scans for the m/z of the intact peptide (precursor ion).

Fragmentation: The precursor ion corresponding to Glutamyl-aspartyl-glycine is isolated and fragmented into smaller product ions.

Second Mass Analysis (MS2): The m/z of the resulting product ions are measured, generating a fragmentation spectrum that is unique to the peptide's sequence and serves as a structural fingerprint for unambiguous identification.

For quantification, a technique called Multiple Reaction Monitoring (MRM) is often used, where the instrument is set to specifically monitor a transition from a known precursor ion to a specific product ion nih.gov. This method is highly sensitive and selective, allowing for accurate quantification of the peptide even at very low concentrations in matrices like plasma or cell media nih.govchem-agilent.com.

| Parameter | Description | Application to Glutamyl-Aspartyl-Glycine |

|---|---|---|

| Precursor Ion (Q1) | The mass-to-charge ratio of the intact, ionized peptide. | Calculated based on the peptide's molecular weight and charge state. |

| Product Ion (Q3) | A specific fragment ion generated after collision-induced dissociation. | Selected for its high intensity and specificity. |

| Collision Energy (CE) | The energy applied to fragment the precursor ion. | Optimized to maximize the signal of the chosen product ion. nih.gov |

| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Can reach nanomolar (nM) levels or lower depending on the matrix. chem-agilent.com |

Application in Metabolomics for Pathway Elucidation

Metabolomics involves the comprehensive profiling of small molecules (metabolites) within a biological system to understand its metabolic state nih.gov. LC-MS/MS-based methods are central to this field. By accurately quantifying Glutamyl-aspartyl-glycine and other related metabolites in biological samples (e.g., tissue, serum, urine), researchers can elucidate its role in metabolic pathways nih.gov.

For instance, untargeted metabolomics can reveal correlations between the levels of Glutamyl-aspartyl-glycine and other metabolites, suggesting functional links. Significant changes in the concentration of this tripeptide in response to disease or stimuli can highlight its involvement in specific biological processes. Such studies have successfully identified dysregulation of pathways involving glycine (B1666218) and serine, for example, in various conditions, underscoring the power of this approach to connect specific molecules to broader metabolic functions and disease states nih.govmdpi.com.

Electrophoretic Methods

Electrophoretic methods are powerful analytical techniques for the separation of charged molecules based on their differential migration in an electric field. For a tripeptide such as Glutamyl-aspartyl-glycine, which possesses two acidic residues, these methods offer high resolution and efficiency.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes narrow-bore fused-silica capillaries to separate a wide range of analytes. The separation is based on differences in the charge-to-mass ratio of the analytes. In the context of acidic tripeptides like Glutamyl-aspartyl-glycine, the net negative charge at neutral or alkaline pH makes it an ideal candidate for CE analysis.

The migration behavior of peptides in CE is significantly influenced by the pH of the buffer solution, which dictates the charge state of the N-terminal amino group, the C-terminal carboxyl group, and the side chains of the glutamic and aspartic acid residues. For instance, studies on the enantiomeric separation of di- and tripeptides have shown that varying the buffer pH dramatically alters the complexation and mobility of the peptides. nih.gov Reversal of enantiomer migration order has been observed when the buffer pH is increased from 2.5 to 5.3, highlighting the critical role of pH in controlling the separation selectivity. nih.gov

To enhance separation selectivity, particularly for resolving enantiomers or closely related peptides, chiral selectors such as cyclodextrins can be added to the running buffer. Carboxymethyl-β-cyclodextrin, for example, has been demonstrated to be a versatile chiral selector for various peptide separations. nih.gov The effectiveness of the separation is a result of the interplay between the peptide's charge, the cyclodextrin's complexation properties, and the buffer pH. nih.gov

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of capillary electrophoresis and chromatography. It extends the applicability of CE to both charged and neutral analytes by adding a surfactant to the buffer at a concentration above its critical micelle concentration (CMC), forming a pseudo-stationary micellar phase. researchgate.net The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous mobile phase and the micelles. researchgate.net

For an acidic and hydrophilic peptide like Glutamyl-aspartyl-glycine, conventional MEKC with an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS) would result in minimal interaction with the negatively charged micelles due to electrostatic repulsion. However, MEKC offers significant versatility. The separation of structurally related amino acids has been achieved with baseline resolution by using high concentrations of bile salt surfactants, such as deoxycholic acid. researchgate.net Furthermore, the addition of organic modifiers to the micellar solution can be crucial for separating large peptides that interact too strongly with the micelle, a technique that has successfully separated insulins from different origins. nih.gov

The general migration order in MEKC with SDS micelles is typically opposite to that in Capillary Zone Electrophoresis (CZE), with anions eluting first, followed by neutral analytes and then cations. researchgate.net This characteristic, combined with the ability to modify the pseudo-stationary phase, makes MEKC a powerful tool for analyzing complex mixtures containing peptides and their impurities.

Table 1: Comparison of Electrophoretic Methods for Peptide Analysis

| Feature | Capillary Electrophoresis (CE) | Micellar Electrokinetic Chromatography (MEKC) |

|---|---|---|

| Separation Principle | Based on charge-to-mass ratio in an electric field. | Based on differential partitioning between an aqueous phase and a pseudo-stationary micellar phase. |

| Applicability | Primarily for charged analytes. | Charged and neutral analytes. |

| Key Parameters | Buffer pH, voltage, capillary dimensions. | Surfactant type and concentration, buffer pH, organic modifiers. |

| Selectivity Control | Buffer pH adjustment, use of additives like cyclodextrins. | Altering surfactant type (e.g., SDS, bile salts), adding organic modifiers, changing pH. |

| Relevance to Glu-Asp-Gly | High resolution is achievable due to the peptide's net negative charge. pH is a critical parameter for optimizing separation. | Versatility allows for separation from neutral impurities. Choice of surfactant is key to overcoming electrostatic repulsion. |

Spectroscopic and Structural Analysis Techniques

Spectroscopic techniques are indispensable for elucidating the structural features of peptides, from their secondary conformation to the precise arrangement of atoms.

Circular Dichroism Spectroscopy for Peptide Conformation Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light. nih.gov It is a highly sensitive technique for investigating the secondary structure of peptides in solution. nih.gov The far-UV region (below 250 nm) of the CD spectrum is dominated by the absorption of the peptide backbone amide bonds, providing characteristic spectra for different secondary structures like α-helices, β-sheets, and random coils.

For short peptides, CD is particularly valuable for detecting residual structure and conformational preferences. nih.govsubr.edu Studies on cyclic tetrapeptides containing a glutamic acid residue have used CD to investigate conformational stability under varying conditions of temperature, solvent, and pH. subr.edu The stability of the peptide's conformation, often a β-turn structure in such cyclic models, was demonstrated by the lack of significant changes in the CD spectrum under these varied conditions. subr.edu

The intensity and shape of CD signals for short helices are known to be strongly dependent on the length of the helix. nih.gov Theoretical and experimental studies have shown that even very short helices, consisting of only four peptide units, can exhibit a substantial CD spectrum, which is crucial for accurately measuring helical propensities in peptides. nih.gov This sensitivity makes CD an excellent tool for studying how factors like pH or metal ion binding might induce conformational changes in Glutamyl-aspartyl-glycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Related Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules at the atomic level. For peptides, NMR can be used to determine the primary sequence, secondary structure, and three-dimensional conformation.

Analysis of peptides containing glutamic and aspartic acid by NMR provides significant structural insights. High-resolution solid-state 13C NMR can distinguish between the crystal forms of d, l, and dl-aspartic and glutamic acids based on their distinct spectra. acs.org In solution, the chemical shifts of protons adjacent to ionizable groups are highly dependent on the pH. tandfonline.com Studies on glutamic acid-containing dipeptides have demonstrated that the NMR spectra in acidic, aqueous, and basic solutions can be used to determine the amino acid sequence and distinguish between α- and γ-glutamyl linkages. tandfonline.com For example, adding acid to a peptide solution protonates the carboxyl groups, causing a downfield shift in the spectral line of the adjacent α-CH group. tandfonline.com Conversely, adding a base neutralizes the amino group, leading to an upfield shift. tandfonline.com

Two-dimensional (2D-NMR) experiments such as COSY, TOCSY, and NOESY are essential for assigning all proton resonances and determining the peptide's conformation through space connectivities. steelyardanalytics.com For a peptide like Glutamyl-aspartyl-glycine, these techniques would allow for the complete assignment of its proton and carbon signals and provide insights into its conformational preferences in solution.

Table 2: Observed Chemical Shift (δ) Changes for Glutamyl α-CH in Related Dipeptides under Different pH Conditions

| Peptide Structure | Solvent | Chemical Shift (δ) of Glu α-CH (ppm) |

|---|---|---|

| α-Glutamyl-Glycine | D₂O | 3.86 |

| 0.1 N DCl | 4.22 | |

| 0.2 N NaOD | 3.65 | |

| γ-Glutamyl-Glycine | D₂O | 3.82 |

| 0.1 N DCl | 4.14 | |

| 0.2 N NaOD | 3.61 | |

| Glycyl-Glutamic Acid | D₂O | 4.17 |

| 0.1 N DCl | 4.31 | |

| 0.2 N NaOD | 3.99 |

Data adapted from studies on glutamic acid-containing dipeptides. Chemical shifts are relative to an internal standard. tandfonline.com

Advanced Derivatization Strategies for Analytical Sensitivity

For the quantitative analysis of peptides, especially at low concentrations, derivatization is a common strategy to enhance detection sensitivity. This process involves chemically modifying the peptide with a "tag" that imparts a desirable property, such as high UV absorbance or fluorescence.

Several reagents are widely used for the pre-column derivatization of the N-terminal amine or other functional groups within a peptide.

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. This reaction is quick and simple, though the derivatives can have limited stability.

9-Fluorenylmethyl Chloroformate (Fmoc-Cl): This reagent reacts with primary and secondary amines to form stable, fluorescent derivatives. Fmoc derivatization has been shown to increase ionization potential by at least two orders of magnitude, significantly improving sensitivity in mass spectrometry-based detection.

Dansyl Chloride: Forms stable sulfonamide derivatives with primary and secondary amines that are both fluorescent and have strong UV absorption. However, the reaction can be slow.

Phenylisothiocyanate (PITC): Used in Edman degradation for sequencing, it reacts with the N-terminal amino group to form a phenylthiocarbamoyl derivative, which can be detected by UV absorbance.

These derivatization methods are crucial for overcoming detection challenges in techniques like High-Performance Liquid Chromatography (HPLC), especially when analyzing hydrophilic peptides that may exhibit poor retention and ionization. acs.org The choice of derivatizing agent depends on the specific analytical requirements, including the desired sensitivity, the stability of the derivative, and the functional groups present in the peptide. acs.org

Protein Engineering and Mutagenesis for Enzyme Studies

Protein engineering and mutagenesis are indispensable methodologies in the advanced analysis of enzymes that interact with the tripeptide Glutamyl-aspartyl-glycine. These techniques allow researchers to dissect the structure-function relationships of enzymes, elucidate catalytic mechanisms, and modify enzyme properties such as substrate specificity and catalytic efficiency. By systematically altering the amino acid sequence of an enzyme, scientists can gain profound insights into how enzymes recognize, bind, and process oligopeptide substrates like Glutamyl-aspartyl-glycine.

The primary strategies employed are rational design and directed evolution. Rational design relies on existing knowledge of an enzyme's three-dimensional structure and catalytic mechanism to predict the effects of specific mutations. In contrast, directed evolution involves generating large libraries of enzyme variants through random mutagenesis and screening for mutants with desired properties, a process that mimics natural selection in a laboratory setting.

A cornerstone of protein engineering is site-directed mutagenesis, a technique used to introduce precise changes to the DNA sequence encoding an enzyme, resulting in specific amino acid substitutions, insertions, or deletions. science.gov This approach is particularly powerful for probing the roles of individual amino acid residues within an enzyme's active site. For instance, residues suspected of interacting with the glutamate (B1630785) or aspartate side chains of Glutamyl-aspartyl-glycine can be replaced with other amino acids (e.g., alanine) to assess their importance in substrate binding or catalysis.

Detailed research findings from studies on related enzymes illustrate the power of these techniques. By mutating key residues, researchers can significantly alter an enzyme's kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), which together define the enzyme's catalytic efficiency (kcat/Km).

For example, in a study on Sortase A, the mutation of Arginine-197 to Alanine (B10760859) (R197A) resulted in a 960-fold decrease in catalytic efficiency, highlighting the critical role of this residue in the enzyme's function. nih.gov Similarly, mutagenesis of L-asparaginase, an enzyme that hydrolyzes L-asparagine into L-aspartate, showed that a T70A mutation increased its activity 5.11-fold under physiological conditions. mdpi.com Combining mutations can have an even greater effect; the double mutant T70A/K48L exhibited a 6.38-fold enhancement in activity compared to the wild-type enzyme. mdpi.com

These methodologies are also crucial for altering an enzyme's substrate or coenzyme specificity. In studies of Clostridium symbiosum NAD+-specific glutamate dehydrogenase, protein engineering was used to enhance its ability to use NADPH instead of its preferred coenzyme, NADH. researchgate.net The mutation P262S, for instance, led to a roughly 170-fold increase in catalytic efficiency with NADPH, demonstrating that targeted mutations can fundamentally switch an enzyme's specificity. researchgate.netresearchgate.net This principle is directly applicable to modifying peptidases or synthetases to favor Glutamyl-aspartyl-glycine over other related peptides.

The data below, derived from various enzyme engineering studies, showcases the impact of specific mutations on catalytic efficiency.

Table 1: Impact of Site-Directed Mutagenesis on Enzyme Kinetic Parameters

| Enzyme | Mutation | Fold Change in kcat/Km (vs. Wild Type) | Primary Effect |

|---|---|---|---|

| Sortase A | R197A | -960 | Decreased Efficiency |

| Sortase A | R197K | -690 | Decreased Efficiency |

| L-Asparaginase | T70A | +5.11 | Increased Activity |

| L-Asparaginase | T70A/K48L | +6.38 | Increased Activity |

| Glutamate Dehydrogenase | P262S | +170 (with NADPH) | Altered Coenzyme Specificity |

| Glutamate Dehydrogenase | D263K | +100 (with NADPH) | Altered Coenzyme Specificity |

Molecular simulation and docking technologies are often used alongside mutagenesis to predict how structural changes will affect enzyme function. mdpi.com These computational tools can model the interaction between a substrate like Glutamyl-aspartyl-glycine and the enzyme's active site, helping to guide the selection of residues for mutation. mdpi.com By introducing new hydrogen bonds or other interactions, mutations can reposition the substrate within the active site for more efficient catalysis. mdpi.com

Theoretical and Computational Investigations of Glutamyl Aspartyl Glycine

Molecular Modeling and Simulation of Peptide Conformation

Molecular modeling and simulation are powerful tools for investigating the three-dimensional structure and dynamics of peptides like Glutamyl-aspartyl-glycine. These methods provide insights into the conformational landscape of the peptide, which is crucial for its biological function.

Research Findings: Computational studies on peptides containing similar amino acid residues, such as arginine-glycine-aspartic acid (RGD) analogs, demonstrate that the three-dimensional conformation significantly influences properties like hydrogen bonding ability, polarity, and molecular geometry. nih.gov Molecular dynamics (MD) simulations are a key technique used to explore how peptides behave in solution. For instance, simulations of peptides composed of repeating units of aspartic acid, lysine (B10760008), or glutamic acid in aqueous solution reveal how the peptide backbone responds to the insertion of different chemical segments. uni-halle.de These simulations show that the interplay between the peptide segments and other molecular components can lead to distinct conformational motifs. uni-halle.de

Interactive Data Table: Key Parameters in Molecular Modeling of Peptides

| Parameter | Description | Relevance to Glutamyl-aspartyl-glycine |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of conformational sampling. CHARMM and AMBER are commonly used for peptides. |

| Solvent Model | Representation of the solvent (e.g., water) in the simulation. | Crucial for capturing the hydration of charged residues (Glu, Asp) and its effect on conformation. |

| Simulation Time | The duration of the molecular dynamics simulation. | Longer simulations are needed to adequately sample the conformational space of a flexible tripeptide. |

| Temperature & Pressure | Environmental conditions of the simulation. | Kept constant to mimic physiological conditions and study conformational stability. |

Quantum Chemical Calculations on Peptide Bonds and Vibrational Properties

Quantum chemical calculations offer a highly detailed view of the electronic structure of molecules, allowing for precise analysis of peptide bonds and vibrational properties. These methods, such as Density Functional Theory (DFT), are used to understand the nature of chemical bonds and predict spectroscopic data.

Research Findings: Quantum chemical studies on the formation of glutathione (B108866) (γ-glutamyl-cysteinyl-glycine), a related tripeptide, show that the strength of a peptide bond is related to the acidic and basic strength of the constituent amino acids. core.ac.uk Such calculations can determine the energetics of peptide bond formation, providing insight into why certain peptide sequences are more thermodynamically favorable. core.ac.uk

Vibrational spectroscopy, including infrared (IR) and Raman techniques, coupled with DFT calculations, is used to characterize the vibrational modes of peptides. nih.gov Studies on glycine (B1666218) and its derivatives have identified characteristic vibrational frequencies for different parts of the molecule, such as the carboxylate group (COO⁻) and the amine group (NH₃⁺). amolf.nlnih.gov For Glutamyl-aspartyl-glycine, quantum calculations can predict its IR and Raman spectra. These predicted spectra can then be used to interpret experimental data, assigning specific peaks to the stretching and bending of its peptide bonds, the vibrations of its side chains, and other structural features. nih.govresearchgate.netresearchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for Peptide Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Amide I (C=O stretch) | 1600 - 1700 | Primarily the C=O stretching vibration of the peptide bond. Sensitive to secondary structure. |

| Amide II (N-H bend) | 1510 - 1580 | A combination of N-H in-plane bending and C-N stretching. |

| COO⁻ Symm. Stretch | ~1400 | Symmetric stretching of the carboxylate groups on the Asp and Glu side chains and the C-terminus. |

| COO⁻ Asymm. Stretch | ~1600 | Asymmetric stretching of the carboxylate groups. |

| C-H Stretch | 2850 - 3000 | Stretching vibrations of the C-H bonds in the peptide backbone and side chains. |

In Silico Approaches for Predicting Biological Activity and Interactions

In silico methods are increasingly used to predict the biological activities and interaction partners of peptides, accelerating the discovery of new therapeutic agents. These approaches range from sequence-based predictions to complex molecular docking and machine learning models.

Research Findings: Computational workflows have been developed to screen large libraries of peptides for various biological activities, such as antimicrobial, antihypertensive, or anticancer properties. mdpi.com These methods often start with the amino acid sequence to predict potential functions. mdpi.com Machine learning algorithms, like Support Vector Machines (SVM) and deep learning models, can be trained on datasets of known active peptides to predict the activity of new sequences. mdpi.comnih.gov For Glutamyl-aspartyl-glycine, these models could predict its potential bioactivities based on its sequence and the physicochemical properties of its constituent amino acids.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. escholarship.org If a protein target is known or suspected for Glutamyl-aspartyl-glycine, docking simulations can be used to predict the binding pose and estimate the binding affinity. This provides a structural hypothesis for the peptide's mechanism of action. Furthermore, computational methods can predict potential drug-drug interactions by analyzing how a peptide might affect the metabolism of other compounds. researchgate.net

Structural Bioinformatics and Homology Modeling of Related Enzymes

To understand how Glutamyl-aspartyl-glycine is synthesized or degraded, structural bioinformatics tools are employed to study the enzymes involved. When experimental structures are unavailable, homology modeling can generate reliable 3D models.

Research Findings: Homology modeling, also known as comparative modeling, builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the template). uniroma1.itbioinformaticsreview.com This technique is a powerful tool for understanding the general fold, conserved residues, and active site of an enzyme. researchgate.net For enzymes that may process Glutamyl-aspartyl-glycine, such as peptidases or ligases, homology models can be constructed if a suitable template with sufficient sequence identity exists.

These models are crucial for structure-based drug design and for understanding enzyme specificity. escholarship.orgnih.gov For example, computational studies on dipeptide epimerases have used homology modeling and metabolite docking to predict which enzymes would act on specific dipeptides, including those containing glutamate (B1630785). nih.gov A structural model of an enzyme related to Glutamyl-aspartyl-glycine metabolism would allow for docking simulations to study how the tripeptide binds and to elucidate the catalytic mechanism at an atomic level. researchgate.net A bioinformatic survey of protein-ligand interfaces has shown that glycine is unexpectedly abundant in enzyme catalytic sites, suggesting it plays a key role in creating the surface pockets necessary for binding and catalysis. nih.gov

Computational Analysis of Metabolic Fluxes and Pathways

Computational analysis of metabolic pathways, including Metabolic Flux Analysis (MFA), provides a system-level understanding of how small molecules are processed within a cell. nih.govrsc.org These approaches can quantify the flow of metabolites through a network of biochemical reactions.

Research Findings: While specific MFA studies on Glutamyl-aspartyl-glycine are not prominent, the metabolism of its constituent amino acids—glutamate, aspartate, and glycine—is well-studied using computational models. nih.govnih.gov Glycine metabolism, for instance, is a critical part of one-carbon (C1) metabolism, which is essential for the synthesis of nucleotides, lipids, and other vital molecules. nih.govnih.gov Untargeted metabolomics analyses, guided by computational tools, have revealed how pathways associated with glycine and serine are altered in various conditions. mdpi.com

A computational model of the metabolic network in a relevant organism or cell type could be used to predict the synthesis and degradation routes for Glutamyl-aspartyl-glycine. By integrating experimental data (e.g., from isotopic labeling), MFA can calculate the rates of reactions in the network, identifying bottlenecks and key regulatory points in the peptide's metabolic lifecycle. nih.govrsc.org This can help to understand the physiological conditions under which the tripeptide is produced or consumed and its connection to central metabolic pathways like the TCA cycle and amino acid metabolism. nih.gov

Future Research Directions and Emerging Areas

Elucidation of Novel Biosynthetic and Degradation Pathways for Glutamyl-Aspartyl-Glycine

The precise metabolic pathways that synthesize and degrade Glutamyl-aspartyl-glycine are not well-defined. Future research must focus on identifying the enzymatic machinery responsible for its lifecycle. Drawing parallels from the metabolism of other γ-glutamyl peptides, such as glutathione (B108866) (γ-Glu-Cys-Gly), provides a foundational hypothesis for these investigations. plos.org

Biosynthesis: Two primary putative pathways for the biosynthesis of γ-glutamyl peptides have been proposed based on studies in organisms like Saccharomyces cerevisiae. nih.govresearchgate.net

Byproduct of Glutathione (GSH) Biosynthesis: The enzymes responsible for GSH synthesis, glutamate-cysteine ligase (GCL) and glutathione synthetase (GS), may exhibit substrate promiscuity. plos.orgplos.org GCL could potentially ligate glutamate (B1630785) to aspartate, forming γ-glutamyl-aspartate. Subsequently, GS could add a glycine (B1666218) residue to yield Glutamyl-aspartyl-glycine. Investigating the substrate specificity of these enzymes with respect to aspartate is a critical next step.

γ-Glutamyl Transfer from GSH: The enzyme γ-glutamyltransferase (GGT) is known to transfer the γ-glutamyl moiety from GSH to other amino acids or peptides. plos.orgnih.gov It is plausible that GGT could transfer the γ-glutamyl group from GSH to an existing dipeptide, Aspartyl-glycine, to form the final tripeptide.

Degradation: The degradation of Glutamyl-aspartyl-glycine likely involves peptidases that cleave its peptide bonds.

γ-Glutamyltransferase (GGT): In addition to its potential role in synthesis, GGT is a primary catalyst for the degradation of extracellular γ-glutamyl peptides like GSH. mdpi.com It would cleave the γ-glutamyl bond, releasing glutamic acid and the dipeptide Aspartyl-glycine.

Dipeptidases: The remaining Aspartyl-glycine dipeptide would then be hydrolyzed into aspartic acid and glycine by various extracellular dipeptidases. mdpi.com

Other Hydrolases: Research into enzymes like N-epsilon-(gamma-glutamyl)lysine hydrolase, which breaks down isopeptide bonds, may reveal novel enzymes capable of specifically hydrolyzing the γ-glutamyl linkage in this tripeptide. nih.gov

Future studies should employ techniques such as CRISPR-based genetic screening and activity-based protein profiling to identify the specific enzymes involved in these pathways in various organisms and tissues.

| Enzyme Class | Potential Role | Known Analogous Reaction | Reference |

| Glutamate-cysteine ligase (GCL) | Biosynthesis (Step 1) | Ligation of glutamate and cysteine for GSH synthesis | plos.orgplos.org |

| Glutathione synthetase (GS) | Biosynthesis (Step 2) | Ligation of γ-glutamylcysteine and glycine for GSH synthesis | plos.orgplos.org |

| γ-Glutamyltransferase (GGT) | Biosynthesis or Degradation | Transfer of γ-glutamyl moiety from GSH to acceptors | nih.govmdpi.com |

| Dipeptidases | Degradation | Hydrolysis of Cys-Gly from GSH degradation | mdpi.com |

Identification of Specific Receptors and Binding Partners

A significant emerging area of research is to determine if Glutamyl-aspartyl-glycine acts as a signaling molecule by interacting with specific cellular receptors or binding proteins. The structural similarity to neurotransmitters and other bioactive molecules suggests this is a promising avenue.

Glutamate and Glycine Receptors: Given its composition, the tripeptide or its breakdown products could modulate receptors for its constituent amino acids. The N-methyl-D-aspartate (NMDA) receptor is a prime candidate, as it requires the concurrent binding of both glutamate and glycine to activate. nih.gov Research is needed to determine if Glutamyl-aspartyl-glycine can act as an agonist, antagonist, or allosteric modulator at the NMDA receptor's glutamate or glycine binding sites. nih.govnih.gov Similarly, inhibitory glycine receptors (GlyRs), which are chloride channels, could be modulated by the tripeptide or by glycine released upon its degradation. wikipedia.orgguidetopharmacology.org

Calcium-Sensing Receptors (CaSRs): Studies have identified other γ-glutamyl peptides as allosteric modulators of CaSRs. mdpi.com This suggests a potential class of receptors for Glutamyl-aspartyl-glycine, which could implicate the tripeptide in processes regulated by extracellular calcium levels.

Novel Receptor Identification: An unbiased approach using methods like affinity chromatography-mass spectrometry or yeast two-hybrid screening with Glutamyl-aspartyl-glycine as bait could identify previously unknown binding partners and receptors, opening new avenues for understanding its physiological function.

| Potential Receptor/Partner | Known Ligands | Potential Interaction Type | Reference |

| NMDA Receptor | Glutamate, Glycine | Agonist, Antagonist, or Allosteric Modulator | nih.govnih.gov |

| Glycine Receptor (GlyR) | Glycine, Taurine, β-alanine | Agonist or Modulator | wikipedia.orgguidetopharmacology.org |

| Calcium-Sensing Receptor (CaSR) | Ca²⁺, other γ-glutamyl peptides | Allosteric Modulator | mdpi.com |

| Gephyrin | Glycine Receptor β-subunit | Indirect, via receptor clustering | guidetopharmacology.org |

Integration with Systems Biology and Multi-Omics Approaches

To understand the broader biological role of Glutamyl-aspartyl-glycine, it is essential to move beyond single-pathway analysis and adopt a systems-level perspective. researchgate.net Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular interactions within a biological system. nih.gov

Future research should focus on:

Metabolomic Profiling: Utilizing mass spectrometry-based metabolomics to accurately quantify levels of Glutamyl-aspartyl-glycine and its precursors/products in different tissues, disease states, or in response to stimuli.